Synthesis of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione: A Technical Guide
Synthesis of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines a plausible and scientifically supported synthetic pathway based on established methodologies for analogous 3-aminohydantoin derivatives.
Introduction
3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione belongs to the 3-aminohydantoin class of compounds. Hydantoin derivatives are known to exhibit a wide range of biological activities, and the introduction of an amino group at the N-3 position can significantly modulate their pharmacological properties. Notably, several 3-aminohydantoins have been investigated for their anticonvulsant and other central nervous system activities. This guide details a proposed two-step synthetic route, commencing with the well-established Bucherer-Bergs reaction to form the hydantoin core, followed by a subsequent amination step.
Proposed Synthetic Pathway
The synthesis of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione can be logically approached in two primary stages:
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Step 1: Synthesis of 5-Ethyl-5-methylimidazolidine-2,4-dione via the Bucherer-Bergs reaction.
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Step 2: N-Amination of 5-Ethyl-5-methylimidazolidine-2,4-dione to yield the final product.
The overall proposed synthetic workflow is depicted below:
Caption: Proposed two-step synthesis of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione.
Experimental Protocols
Step 1: Synthesis of 5-Ethyl-5-methylimidazolidine-2,4-dione
This step utilizes the Bucherer-Bergs reaction, a well-documented method for the synthesis of 5,5-disubstituted hydantoins from ketones.
Reaction Scheme:
Caption: Bucherer-Bergs reaction for 5-Ethyl-5-methylimidazolidine-2,4-dione.
Detailed Protocol (Adapted from literature for analogous compounds):
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-butanone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq).
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Add a 1:1 mixture of ethanol and water as the solvent. The volume should be sufficient to dissolve the reactants upon heating.
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Heat the reaction mixture to 60-70 °C with continuous stirring.
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Maintain the reaction at this temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Carefully acidify the mixture with a dilute mineral acid (e.g., HCl) to a pH of approximately 6. This should be performed in a well-ventilated fume hood due to the potential evolution of hydrogen cyanide gas.
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The product, 5-ethyl-5-methylhydantoin, is expected to precipitate out of the solution.
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Collect the solid product by vacuum filtration and wash with cold water.
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Recrystallize the crude product from a suitable solvent, such as ethanol/water, to obtain the purified 5-ethyl-5-methylhydantoin.
Quantitative Data for 5-Ethyl-5-methylimidazolidine-2,4-dione (Precursor):
| Property | Value |
| Molecular Formula | C6H10N2O2 |
| Molecular Weight | 142.16 g/mol |
| CAS Number | 5394-36-5 |
| Melting Point | 144-150 °C |
| Appearance | White crystalline solid |
Note: The yield for this specific reaction is not documented and would need to be determined experimentally.
Step 2: N-Amination of 5-Ethyl-5-methylimidazolidine-2,4-dione
This proposed step involves the introduction of an amino group at the N-3 position of the hydantoin ring. The reaction of hydantoins with hydrazine is a known method for the synthesis of 3-aminohydantoins.
Reaction Scheme:
Caption: N-Amination of the hydantoin precursor.
Proposed Protocol (Based on general procedures for 3-aminohydantoins):
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In a round-bottom flask, dissolve the synthesized 5-ethyl-5-methylhydantoin (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
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Add an excess of hydrazine hydrate (e.g., 5-10 eq) to the solution.
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Heat the reaction mixture to reflux and maintain for several hours (e.g., 12-24 hours). Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Remove the excess solvent and hydrazine hydrate under reduced pressure.
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The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane) to yield 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione.
Quantitative Data for 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione (Target Molecule):
| Property | Value |
| Molecular Formula | C6H11N3O2 |
| Molecular Weight | 157.17 g/mol |
| CAS Number | Not assigned (as of available data) |
| Melting Point | Not reported |
| Appearance | To be determined |
| Yield | To be determined |
| Spectral Data (NMR, IR, MS) | Not reported |
Disclaimer: The experimental protocol and quantitative data for the N-amination step are predictive and based on established chemical principles for similar transformations. Experimental validation is required to determine the optimal reaction conditions, yields, and physicochemical properties of the final product.
Potential Biological Activity and Signaling Pathways
While specific biological data for 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione is not available in the public domain, the 3-aminohydantoin scaffold is associated with various pharmacological activities, most notably as anticonvulsant agents.
Logical Relationship of Potential Biological Investigation:
Caption: Potential workflow for investigating the biological activity of the target molecule.
The anticonvulsant effect of many hydantoin-based drugs is attributed to their ability to modulate voltage-gated sodium channels, thereby stabilizing neuronal membranes and preventing the propagation of seizure activity. It is also plausible that 3-aminohydantoins could interact with other targets within the central nervous system, such as calcium channels or GABAergic systems. Further research, including in vitro binding assays and in vivo animal models of epilepsy, would be necessary to elucidate the specific mechanism of action and therapeutic potential of 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione.
Conclusion
This technical guide outlines a feasible synthetic route for 3-Amino-5-ethyl-5-methylimidazolidine-2,4-dione, leveraging the robust Bucherer-Bergs reaction followed by a proposed N-amination step. While a detailed experimental protocol and comprehensive analytical data for the target molecule are not currently available in published literature, the provided information serves as a strong foundation for researchers and drug development professionals to initiate its synthesis and subsequent biological evaluation. The structural similarity to known anticonvulsant agents suggests that this compound is a worthwhile candidate for further investigation in the field of neuroscience and medicinal chemistry.
